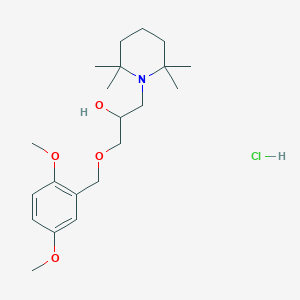

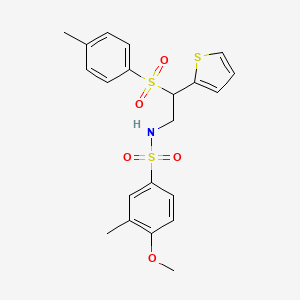

1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H36ClNO4 and its molecular weight is 401.97. The purity is usually 95%.

BenchChem offers high-quality 1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Oxidative Removal and Protective Groups

The compound's structural features make it pertinent in the study of new oxidatively removable carboxy protecting groups. For instance, 2,6-Dimethoxybenzyl esters, which share a partial structural similarity with the compound , are known for their ease of oxidation by specific agents to generate corresponding carboxylic acids. This property is critical in synthetic organic chemistry for the temporary protection of carboxyl groups during complex synthesis sequences (Kim & Misco, 1985).

Catalysis and Synthesis

Furthermore, its structural motif finds relevance in catalysis, such as in TEMPO (2,2,6,6-tetramethylpiperidin-1-yl) catalyzed oxidation systems. These systems are utilized for the efficient conversion of alcohols to carbonyl compounds under environmentally benign conditions, showcasing the compound's potential in green chemistry applications (Xiao‐Qiang Li & Chi Zhang, 2009).

Synthetic Utility in Nucleoside Protection

The compound's functionality is also applicable in nucleoside protection. The 3,4-dimethoxybenzyl group, similar in structure to the 2,5-dimethoxybenzyl moiety of the compound, serves as an efficient protecting group for hydroxyl and amide functionalities in nucleosides, highlighting its utility in the synthesis of oligoribonucleotides (Takaku, Ito, & Imai, 1986).

Application in Diverse Synthetic Pathways

Additionally, this compound's derivates are instrumental in diverse synthetic pathways, including the synthesis of complex molecules with potential pharmacological activities. For example, the synthesis and evaluation of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrate the compound's relevance in creating molecules with antitumor activity, underlining its importance in medicinal chemistry (Grivsky et al., 1980).

Mechanistic Studies in Organic Chemistry

The compound's structural components contribute to the mechanistic understanding of organic reactions. For instance, studies involving tetramethylpiperidine derivatives help elucidate reaction mechanisms, such as ortholithiations, which are fundamental in organic synthesis (Mack & Collum, 2018).

Propriétés

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methoxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO4.ClH/c1-20(2)10-7-11-21(3,4)22(20)13-17(23)15-26-14-16-12-18(24-5)8-9-19(16)25-6;/h8-9,12,17,23H,7,10-11,13-15H2,1-6H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYLXMIOWYDCSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1CC(COCC2=C(C=CC(=C2)OC)OC)O)(C)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate](/img/structure/B2380655.png)

![2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B2380656.png)

![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)

![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)

![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)